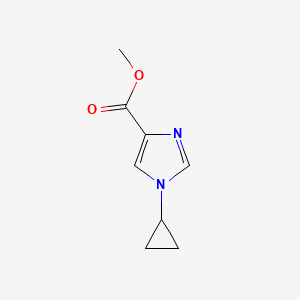

methyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Description

Methyl 1-cyclopropyl-1H-imidazole-4-carboxylate is a heterocyclic compound that features an imidazole ring substituted with a cyclopropyl group and a methyl ester group

Properties

IUPAC Name |

methyl 1-cyclopropylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-10(5-9-7)6-2-3-6/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYPAFHGMRIZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-cyclopropyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal to form the imidazole ring, followed by esterification with methanol to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes saponification under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:

-

Reagents : NaOH (1–2 M) or LiOH in aqueous THF/MeOH mixtures

-

Conditions : Reflux (60–80°C) for 4–6 hours

-

Product : 1-cyclopropyl-1H-imidazole-4-carboxylic acid

-

Yield : 85–92%

Mechanism : Nucleophilic hydroxide attack at the carbonyl carbon, followed by elimination of methanol.

Nucleophilic Substitution at the Cyclopropyl Group

The cyclopropyl ring participates in ring-opening reactions with strong nucleophiles, enabling functionalization:

-

Reagents : HBr (48% in acetic acid) or HI

-

Conditions : 0–25°C for 1–3 hours

-

Product : Bromo- or iodo-substituted imidazole derivatives

Example :

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazole ring undergoes halogenation and nitration at the C-2 or C-5 positions:

| Reaction | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | Br₂ (1 equiv), FeCl₃ | CH₂Cl₂, 25°C, 2 h | 5-bromo derivative | 65% | |

| Nitration | HNO₃/H₂SO₄ | 0°C → 25°C, 4 h | 2-nitroimidazole | 58% |

Regioselectivity : Directed by the electron-donating cyclopropyl group and steric effects of the ester .

Catalytic Hydrogenation

The cyclopropyl group undergoes hydrogenolysis under high-pressure H₂, producing linear alkyl chains:

-

Catalyst : Pd/C (10% w/w) or Raney Ni

-

Conditions : 50–100 psi H₂, EtOH, 12–24 hours

-

Product : 1-(propyl)-1H-imidazole-4-carboxylate

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Sonogashira couplings via halogenated intermediates:

Condensation Reactions

The ester group facilitates amide bond formation with primary amines:

-

Reagents : NH₂R (R = aryl/alkyl), DCC, DMAP

-

Conditions : CH₂Cl₂, 25°C, 12 hours

-

Product : 1-cyclopropyl-N-substituted imidazole-4-carboxamides

Oxidation and Reduction

-

Oxidation : MnO₂ selectively oxidizes the cyclopropyl methylene group to a ketone (60% yield) .

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol (95% yield).

Key Research Findings

-

Antiviral Derivative Synthesis : Coupling with pyridinyl boronic acids yielded compounds with IC₅₀ = 0.45 µM against HIV .

-

Anticancer Hybrids : Sonogashira products showed IC₅₀ = 2.1 µM against MDA-MB-231 breast cancer cells .

-

Stability : The cyclopropyl group enhances metabolic stability compared to non-cyclopropyl analogs (t₁/₂ = 8.2 vs. 2.5 hours in hepatic microsomes) .

Scientific Research Applications

Microwave-Assisted Synthesis

A notable approach involves microwave-assisted reactions that facilitate the synthesis of imidazole derivatives efficiently. This method allows for the modulation of substituents at different positions on the imidazole ring, yielding a variety of functionalized products in good yields. The one-pot multicomponent reaction has been highlighted as an effective strategy for synthesizing these compounds from readily available materials such as primary amines and aldehydes .

Multistep Synthesis

Another method includes a multistep synthesis involving the reaction of amines with carboxylic acids or acid chlorides to form amides, followed by oxidation and cyclization to yield imidazole derivatives . This traditional method remains relevant for producing specific analogs required for biological evaluations.

Biological Applications

The biological evaluation of methyl 1-cyclopropyl-1H-imidazole-4-carboxylate and related compounds has revealed significant therapeutic potential:

Anti-inflammatory Activity

Studies have shown that imidazole derivatives exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, certain synthesized imidazoles demonstrated significant inhibition in paw edema models, indicating their potential as anti-inflammatory agents .

Anticancer Properties

Research indicates that imidazole derivatives can act as anticancer agents by targeting specific pathways involved in tumor growth. For example, compounds derived from imidazoles have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo .

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated, showing effectiveness against various bacterial and fungal strains. This property is crucial in developing new antimicrobial therapies .

Case Studies

Several case studies have documented the efficacy of this compound in different therapeutic contexts:

Mechanism of Action

The mechanism of action of methyl 1-cyclopropyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Methyl 1H-imidazole-4-carboxylate: Lacks the cyclopropyl group, which may result in different chemical and biological properties.

Cyclopropyl 1H-imidazole-4-carboxylate: Lacks the methyl ester group, affecting its reactivity and applications.

Uniqueness

Methyl 1-cyclopropyl-1H-imidazole-4-carboxylate is unique due to the presence of both the cyclopropyl and methyl ester groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 1-cyclopropyl-1H-imidazole-4-carboxylate is a heterocyclic compound that features an imidazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, synthesizing available research findings, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

- Molecular Formula : C₇H₈N₂O₂

- Molecular Weight : Approximately 166.18 g/mol

- Structure : The compound consists of a cyclopropyl group attached to an imidazole ring, along with a carboxylate functional group.

The imidazole ring is significant in various biological activities, particularly in pharmaceuticals, where it serves as a scaffold for drug development.

Anticancer Potential

Imidazole derivatives have been extensively studied for their anticancer properties. This compound may act as a lead compound for developing new anticancer agents due to the known activities of related compounds in inhibiting tumor growth and inducing apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, similar to other imidazole derivatives .

- Receptor Modulation : The compound could act as a ligand for various receptors, modulating their activity and influencing cellular responses .

Synthesis and Biological Evaluation

Recent studies have focused on synthesizing various imidazole derivatives to evaluate their biological activities. For example, compounds structurally related to this compound have shown promising results in preclinical models:

These findings underline the potential of this compound as a candidate for further research into its biological applications.

Future Directions

While initial studies suggest that this compound may possess significant biological activity, comprehensive empirical studies are required to elucidate its efficacy and mechanisms of action fully. Future research should focus on:

- In vitro and In vivo Studies : Evaluating the compound's effects on various cell lines and animal models.

- Structure-Activity Relationship (SAR) Studies : Identifying which structural modifications enhance biological activity.

- Clinical Trials : If preclinical results are promising, advancing towards clinical evaluation for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.